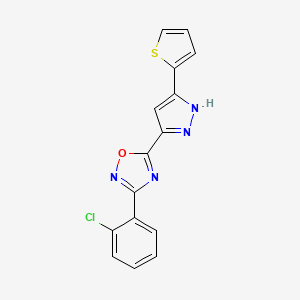

3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, a thiophenyl group, and a pyrazolyl group, all connected through an oxadiazole ring. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Méthodes De Préparation

The synthesis of 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the thiophene group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative under dehydrating conditions.

Introduction of the chlorophenyl group: The final step typically involves a nucleophilic substitution reaction where the chlorophenyl group is introduced using a chlorophenyl halide and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Analyse Des Réactions Chimiques

3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones if the thiophene group is targeted.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other reducible functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Cyclization: The compound can participate in cyclization reactions to form larger ring systems or fused heterocycles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including the compound , exhibit potent antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacteria and fungi, including Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the thiophene and pyrazole moieties enhances these antimicrobial effects, making them promising candidates for new antibiotics.

Anti-inflammatory and Analgesic Properties

The compound is also being investigated for its potential anti-inflammatory and analgesic effects. Preliminary studies suggest that oxadiazole derivatives can modulate inflammatory pathways, presenting opportunities for developing new pain relief medications .

Antiviral Research

Some derivatives have shown activity against viruses such as hepatitis C. The unique structural features of oxadiazoles may enable them to interfere with viral replication processes, making them valuable in antiviral drug development .

Agricultural Chemistry

Herbicides and Fungicides Development

The compound's structural characteristics allow it to serve as a vital ingredient in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests while promoting sustainable agricultural practices has been documented . For example, compounds similar to 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole have been tested for their ability to inhibit plant pathogens effectively.

Material Science

Polymer Enhancement

In material science, the compound is explored for its potential to enhance the properties of polymers. The integration of oxadiazole derivatives into polymer matrices can lead to improved mechanical strength and thermal stability, which are crucial for various industrial applications .

Environmental Science

Bioremediation Applications

The role of this compound in bioremediation processes is under investigation. Its chemical structure suggests it may assist in breaking down pollutants or facilitating microbial degradation of hazardous substances .

Data Summary Table

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized various oxadiazole derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that compounds with thiophene substitutions exhibited superior antibacterial properties compared to traditional antibiotics .

- Agricultural Field Trials : Field trials conducted with formulations containing the compound demonstrated significant reductions in crop disease incidence when applied as a fungicide. The trials highlighted its effectiveness in managing fungal pathogens without harming beneficial organisms in the soil ecosystem .

- Polymer Composite Research : Investigations into polymer composites incorporating oxadiazole derivatives revealed enhancements in tensile strength and thermal resistance, suggesting potential applications in manufacturing durable materials for construction and packaging industries .

Mécanisme D'action

The mechanism of action of 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole include other heterocyclic compounds with similar structural motifs, such as:

3-(2-chlorophenyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the thiophene group, which may result in different chemical and biological properties.

3-(2-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Contains a furan ring instead of a thiophene ring, which can affect its reactivity and interactions.

3-(2-chlorophenyl)-5-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Contains a pyridine ring, which may enhance its coordination chemistry properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be exploited in various applications.

Activité Biologique

The compound 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClN3S with a molecular weight of approximately 262.75 g/mol. The structure includes a chlorophenyl group and a thiophenyl moiety attached to a pyrazole ring, which is further linked to the oxadiazole core. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives are well-documented in literature. The following table summarizes key biological activities associated with compounds containing the oxadiazole moiety:

Antimicrobial Activity

Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. A notable study by Dhumal et al. (2016) highlighted that specific oxadiazole derivatives demonstrated strong activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms. For example, a study reported that certain oxadiazoles could induce apoptosis in MCF-7 breast cancer cells by increasing p53 levels and promoting caspase-3 cleavage . Molecular docking studies also suggest that these compounds may interact effectively with cancer-related targets.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been investigated in various models. Compounds have been shown to lower levels of pro-inflammatory cytokines and inhibit pathways involved in inflammation . This suggests their potential as therapeutic agents for inflammatory diseases.

Case Studies

- Study on Antimicrobial Activity : A comprehensive investigation into several oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds showing lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics .

- Anticancer Study : In vitro studies indicated that specific derivatives led to significant cell death in cancer cell lines, correlating with increased levels of apoptotic markers .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4OS/c16-10-5-2-1-4-9(10)14-17-15(21-20-14)12-8-11(18-19-12)13-6-3-7-22-13/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMHRKKWAROTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.